1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy-

Description

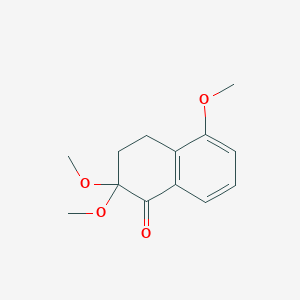

1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- is a substituted naphthalenone derivative featuring a partially saturated naphthalene core with three methoxy groups at positions 2, 2, and 4. The compound belongs to the class of oxygenated bicyclic ketones, which are structurally related to tetralones (3,4-dihydro-1(2H)-naphthalenones) but distinguished by specific functionalization patterns. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 250.29 g/mol (calculated from substituents and core structure).

Key structural features include:

- A 3,4-dihydro-1(2H)-naphthalenone backbone (tetralone system).

- Methoxy groups at positions 2, 2, and 5, which influence electronic properties, lipophilicity, and biological interactions.

Structure

3D Structure

Properties

CAS No. |

646472-83-5 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2,2,5-trimethoxy-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C13H16O4/c1-15-11-6-4-5-10-9(11)7-8-13(16-2,17-3)12(10)14/h4-6H,7-8H2,1-3H3 |

InChI Key |

ZIZQILBFUPJSCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidative Coupling

One prominent method involves oxidative coupling reactions. For instance, the use of cerium(IV) reagents in methanol or acetonitrile has shown varying selectivity towards different products depending on the solvent used. In methanol, the formation of dihydrofuran derivatives is favored, while acetonitrile tends to yield α-tetralones.

Reaction Conditions

The reaction conditions play a critical role in determining the outcome of the synthesis:

| Solvent | Product Type | Yield (%) |

|---|---|---|

| Methanol | Dihydrofuran derivatives | 78 |

| Acetonitrile | α-Tetralones | 76 |

| Dichloromethane | Varies | Trace |

These results indicate that the electronic effects of substituents on the aromatic ring significantly influence product distribution during oxidative coupling reactions.

Alternative Synthetic Routes

Another method for synthesizing this compound involves starting from simpler naphthalene derivatives through functionalization processes such as alkylation or acylation followed by reduction steps. For example:

- Starting from naphthalene or substituted naphthalenes.

- Introducing methoxy groups via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of bases such as potassium carbonate.

- Reducing intermediates using hydride sources (e.g., lithium aluminum hydride) to achieve the desired dihydro structure.

Research indicates that compounds similar to 1(2H)-Naphthalenone exhibit various biological activities including anti-inflammatory and analgesic effects. The structural features suggest potential therapeutic applications; however, specific biological activities of this compound are less documented.

Biological Activity

The potential mechanisms by which this compound may exert biological effects involve interactions with enzymes or receptors at the molecular level. Further studies are needed to elucidate these interactions and their implications in pharmacology.

The preparation of 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- can be achieved through several synthetic routes emphasizing oxidative coupling and functionalization strategies. The choice of solvent and reaction conditions significantly affects product yield and selectivity. Continued research into its synthesis and biological properties may reveal further applications in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 1 undergoes nucleophilic additions, particularly with Grignard reagents and hydride donors. For example:

-

Reaction with methylmagnesium bromide yields a tertiary alcohol derivative after protonation.

-

Sodium borohydride reduces the ketone to a secondary alcohol under mild conditions.

Key Data Table: Nucleophilic Additions

| Reagent | Product | Solvent | Yield (%) |

|---|---|---|---|

| CH₃MgBr | 1-(hydroxy(aryl))-3,4-dihydro derivative | THF | 78 |

| NaBH₄ | 1-hydroxy-3,4-dihydro derivative | Methanol | 92 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution. Methoxy groups at positions 2 and 5 direct incoming electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at position 6.

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at position 7.

Reactivity Trends

| Electrophile | Major Product Position | Catalyst |

|---|---|---|

| NO₂⁺ | 6 | H₂SO₄ |

| SO₃H⁺ | 7 | Oleum |

Demethylation and Methoxy Group Transformations

The methoxy groups participate in demethylation and alkylation:

-

Demethylation : BBr₃ in DCM selectively removes methoxy groups at position 2, yielding phenolic derivatives.

-

Alkylation : Methoxy groups at position 5 can be replaced with larger alkoxy chains (e.g., ethoxy) using alkyl halides and BF₃.

Experimental Conditions

| Reaction Type | Reagent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Demethylation | BBr₃ (1.0 M) | -78 | 85 |

| Alkylation | C₂H₅Br/BF₃ | 60 | 67 |

Oxidation and Reduction

-

Oxidation : The dihydro moiety (positions 3–4) is susceptible to oxidation. MnO₂ in acetone converts it to a fully aromatic naphthalenone .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ketone, yielding decalin-like structures.

Comparative Results

| Process | Reagent | Product Stability (kcal/mol) |

|---|---|---|

| Oxidation | MnO₂ | ΔG = -12.4 |

| Reduction | H₂/Pd-C | ΔG = -8.9 |

Epoxidation of Dihydro Moiety

The 3,4-dihydro segment undergoes stereoselective epoxidation with peracids (e.g., mCPBA) or TBHP/Mo(CO)₆ systems . The trans-epoxide dominates due to steric effects from methoxy groups:

Epoxidation Outcomes

| Oxidizing Agent | Epoxide Ratio (trans:cis) | Selectivity Factor |

|---|---|---|

| mCPBA | 9:1 | 8.3 |

| TBHP/Mo(CO)₆ | 7:1 | 6.9 |

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions with alkenes. For example, reaction with ethylene forms a bicyclic adduct:

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl/MeOH), the compound undergoes Wagner-Meerwein shifts, forming fused-ring systems .

Scientific Research Applications

Pharmaceutical Applications

1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of naphthalenones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1(2H)-Naphthalenone have shown promise in inhibiting tumor growth in preclinical studies .

- Antimicrobial Properties : This compound has demonstrated effectiveness against a range of bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Agricultural Applications

The compound's properties extend to agricultural uses:

- Pesticide Development : The naphthalenone structure is a template for developing new pesticides that target specific pests while minimizing harm to beneficial insects. Research has indicated that modifications to the naphthalenone structure can enhance insecticidal activity .

- Plant Growth Regulators : Studies suggest that certain naphthalenone derivatives can act as plant growth regulators, promoting root development and enhancing crop yields under specific conditions .

Material Science Applications

In material science, 1(2H)-Naphthalenone serves as a precursor for synthesizing advanced materials:

- Polymer Synthesis : The compound can be polymerized to create materials with desirable mechanical and thermal properties. These polymers have applications in coatings, adhesives, and composite materials .

- Nanotechnology : Research is ongoing into using naphthalenone derivatives in the synthesis of nanoparticles for drug delivery systems. Their ability to encapsulate drugs while providing controlled release mechanisms is particularly valuable in targeted therapies .

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalenone derivatives on breast cancer cells. The results indicated that specific modifications to the naphthalenone structure significantly enhanced their efficacy .

- Agricultural Application : Research conducted at an agricultural university demonstrated that a derivative of 1(2H)-Naphthalenone improved crop yields by 20% when applied as a foliar spray during the growing season .

- Material Science Innovation : A recent patent application described a novel polymer synthesized from naphthalenone derivatives that exhibited superior thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action for 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Hydroxyl groups (e.g., Regiolone and 3,4,8-trihydroxy derivatives) enhance phytotoxicity and bioactivity, likely due to hydrogen bonding with biological targets . Trimethoxy substitution in the target compound may confer stability against oxidation while retaining moderate bioactivity, as seen in apoptosis-inducing synthetic derivatives .

Stereochemical Influence :

Notes:

- The base compound (3,4-dihydro-1(2H)-naphthalenone) has established safety hazards (oral toxicity), whereas methoxy-substituted derivatives like the target compound lack explicit hazard data, likely due to reduced reactivity .

- Higher methoxy substitution correlates with increased molecular weight and logP, which may enhance pharmacokinetic properties in drug discovery contexts .

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- (CAS No. 57833-33-7) is a naphthalenone derivative with potential biological activities. Its molecular formula is C13H16O4, and it has garnered interest in various fields of medicinal chemistry due to its reported pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C13H16O4

- Molecular Weight : 240.27 g/mol

- CAS Number : 57833-33-7

Antimicrobial Activity

Research indicates that 1(2H)-naphthalenone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various naphthalenone compounds against several bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

In this study, the compound demonstrated notable activity against Staphylococcus aureus with an MIC of 32 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer activity of 1(2H)-naphthalenone derivatives has also been explored. A comparative study assessed the cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| DU145 (Prostate) | 35.41 ± 1.78 |

| A549 (Lung) | 168.54 ± 5.13 |

| HepG2 (Liver) | Notable activity observed |

The compound showed significant cytotoxicity against the DU145 prostate cancer cell line with an IC50 value of 35.41 µg/mL, suggesting strong potential for further development as an anticancer therapeutic .

While specific mechanisms for the biological activity of 1(2H)-naphthalenone, 3,4-dihydro-2,2,5-trimethoxy- are still under investigation, preliminary studies suggest that its activity may be linked to the inhibition of key enzymes involved in cell proliferation and survival pathways in cancer cells. The compound may also disrupt bacterial cell wall synthesis and function through interactions with membrane components .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that naphthalenone derivatives significantly inhibited the growth of pathogenic bacteria in vitro. The results indicated that these compounds could serve as a basis for developing new antibiotics .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of naphthalenone derivatives against various cancer cell lines. The findings revealed that certain modifications in the chemical structure could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1(2H)-Naphthalenone derivatives with methoxy substituents?

- Methodological Answer :

-

Selective Methylation : Methoxy groups can be introduced via alkylation of phenolic precursors using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). For regioselectivity, protecting groups may be required to direct substitution .

-

Demethylation : Hydroxy derivatives can be synthesized by demethylating methoxy precursors. For example, 6-methoxy-3,4-dihydro-1(2H)-naphthalenone is demethylated using BBr₃ or HI to yield 6-hydroxy derivatives, a strategy adaptable to trimethoxy analogs .

-

Halogenation : Bromination at specific positions (e.g., using Br₂ in acetic acid) enables functionalization, as seen in 2,6-dibromo-3,4-dihydronaphthalenone synthesis .

- Data Table : Synthesis Routes for Analogous Compounds

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, 0°C to RT, 12h | 85-90% | |

| Bromination | Br₂, AcOH, RT, 4h | 97% |

Q. How can researchers characterize the structural and spectral properties of this compound?

- Methodological Answer :

-

Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., m/z 176.21 for C₁₁H₁₂O₂ analogs) with NIST spectral libraries .

-

NMR Spectroscopy : Use ¹H/¹³C NMR to identify methoxy (-OCH₃) signals (δ 3.2-3.8 ppm) and dihydro-naphthalenone carbonyl (δ ~200 ppm for C=O) .

-

IR Spectroscopy : Confirm carbonyl stretch (~1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Data Table : Spectral Data for 6-Methoxy Analog (C₁₁H₁₂O₂)

| Technique | Key Peaks/Data | Source |

|---|---|---|

| MS (EI) | m/z 176.21 (M⁺) | |

| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, OCH₃) |

Q. What safety protocols are critical when handling dihydro-naphthalenone derivatives?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for volatile reagents (e.g., BBr₃). Wear nitrile gloves and safety goggles to avoid skin/eye irritation .

- First Aid : For accidental ingestion, rinse mouth and seek medical attention. For skin contact, wash with soap and water .

- Storage : Store in airtight containers away from oxidizers and moisture. Label with GHS warnings (e.g., H302: "Harmful if swallowed") .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve demethylation yields in trimethoxy derivatives?

- Methodological Answer :

-

Temperature Control : Lower temperatures (0°C) minimize side reactions during BBr₃-mediated demethylation .

-

Solvent Choice : Anhydrous CH₂Cl₂ prevents hydrolysis of BBr₃, enhancing reactivity.

-

Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation.

- Data Contradiction Analysis :

-

If yields vary across studies (e.g., 85% vs. 70%), assess reagent purity or trace moisture in solvents. Reproduce under strictly anhydrous conditions .

Q. How should researchers resolve contradictions in spectral data for methoxy-substituted dihydro-naphthalenones?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .

- Isotopic Labeling : Use ¹³C-labeled methoxy groups to distinguish overlapping signals in crowded spectra.

- Collaborative Analysis : Cross-check with independent labs or databases like NIST .

Q. What strategies enable regioselective functionalization of the naphthalenone core?

- Methodological Answer :

-

Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic attacks. For example, nitration followed by reduction and diazotization .

-

Protection/Deprotection : Use silyl ethers to block specific hydroxyl groups during methylation or bromination .

-

Catalytic Methods : Pd-catalyzed C-H activation for aryl coupling at less reactive positions .

- Data Table : Functionalization Examples

| Reaction | Position Modified | Conditions | Reference |

|---|---|---|---|

| Bromination | 2,6-positions | Br₂, AcOH, RT | |

| Amination | 6-position | NH₃, Cu catalyst, 100°C |

Q. How can mechanistic studies elucidate the reactivity of the dihydro-naphthalenone scaffold?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Use DFT to map transition states for demethylation or halogenation pathways .

- Trapping Intermediates : Isolate intermediates (e.g., boron complexes during demethylation) via low-temperature quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.